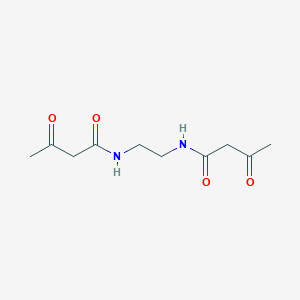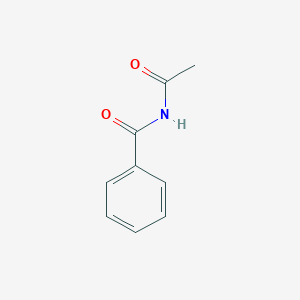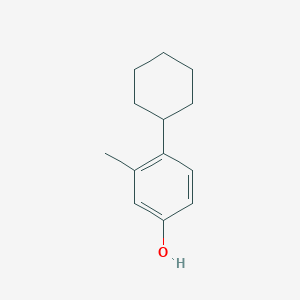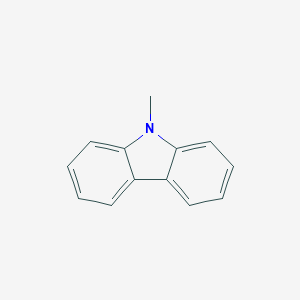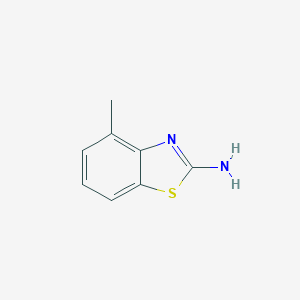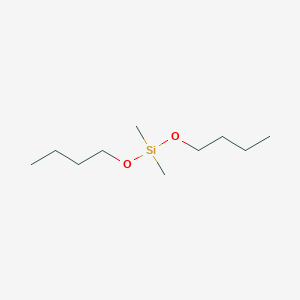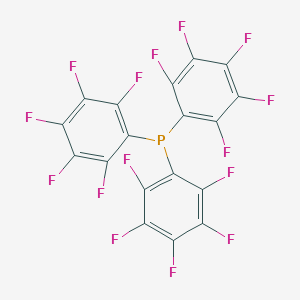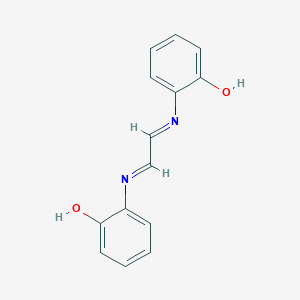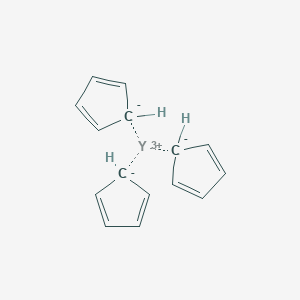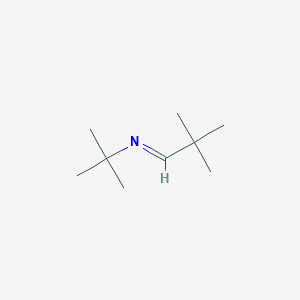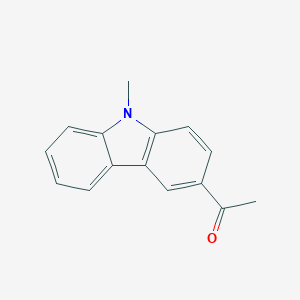
Ipodate calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically involves the use of dimethylamino and propanoate groups to stabilize the compound .
Industrial Production Methods: The industrial production of ipodate calcium involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the compound. The process includes the careful handling of iodine and other reagents to prevent contamination and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Ipodate calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different iodine-containing products.
Reduction: Reduction reactions can alter the iodine content and structure of the compound.
Substitution: Iodine atoms in the benzene ring can be substituted with other functional groups under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens and other nucleophiles.
Major Products Formed: The major products formed from these reactions include various iodinated derivatives of the original compound, which can have different properties and applications .
Scientific Research Applications
Ipodate calcium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Medicine: Utilized in diagnostic imaging to visualize the gallbladder and biliary channels.
Industry: Applied in the production of radiopaque materials and other specialized chemicals.
Mechanism of Action
The mechanism of action of ipodate calcium involves its ability to block X-rays as they pass through the body, allowing for the delineation of body structures that do not contain this compound . In the thyroid, this compound blocks the conversion of thyroxine (T4) to triiodothyronine (T3), thereby reducing the levels of active thyroid hormone .
Comparison with Similar Compounds
Iopanoic Acid: Another cholecystographic agent with similar iodine-containing structure and properties.
Sodium Ipodate: A sodium salt form of ipodate with similar applications in medical imaging.
Uniqueness: Ipodate calcium is unique due to its specific calcium salt form, which provides distinct solubility and stability characteristics compared to other similar compounds .
Properties
CAS No. |
1151-11-7 |
|---|---|
Molecular Formula |
C24H24CaI6N4O4 |
Molecular Weight |
1234.0 g/mol |
IUPAC Name |
calcium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate |
InChI |
InChI=1S/2C12H13I3N2O2.Ca/c2*1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h2*5-6H,3-4H2,1-2H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
HVZGHKKROPCBDE-UHFFFAOYSA-L |
SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2] |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2] |
Key on ui other cas no. |
1151-11-7 |
Pictograms |
Corrosive; Irritant |
Synonyms |
3-(3-(Dimethylaminomethylideneamino)-2,4,6-triiodophenyl)propanoic acid Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo- Bilimin Biloptin Calcium Iopodate Calcium Ipodate Iopodate Iopodate, Calcium Iopodate, Sodium Ipodate Ipodate Sodium Ipodate, Calcium Ipodate, Sodium Sodium Iopodate Sodium Ipodate Solu Biloptin Solu-Biloptin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


